molecular formula C16H30O4Si B12976301 (3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

Cat. No.: B12976301
M. Wt: 314.49 g/mol
InChI Key: JWFGSBWMSQPPJQ-OXHZDVMGSA-N
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Description

(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound that features a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dioxolane ring: This step often involves the use of diols and acetal formation reactions.

    Addition of the tert-butyldimethylsilyl group: This is usually done through silylation reactions using tert-butyldimethylsilyl chloride and a base.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology

This compound may be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (3AR,6S,6aR)-6-(®-1-hydroxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
  • (3AR,6S,6aR)-6-(®-1-methoxyethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one

Uniqueness

The presence of the tert-butyldimethylsilyl group in (3AR,6S,6aR)-6-(®-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one imparts unique chemical properties, such as increased stability and resistance to certain reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C16H30O4Si

Molecular Weight

314.49 g/mol

IUPAC Name

(3aR,6S,6aR)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

InChI

InChI=1S/C16H30O4Si/c1-10(20-21(7,8)15(2,3)4)11-9-12(17)14-13(11)18-16(5,6)19-14/h10-11,13-14H,9H2,1-8H3/t10-,11-,13-,14+/m1/s1

InChI Key

JWFGSBWMSQPPJQ-OXHZDVMGSA-N

Isomeric SMILES

C[C@H]([C@H]1CC(=O)[C@H]2[C@@H]1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1CC(=O)C2C1OC(O2)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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